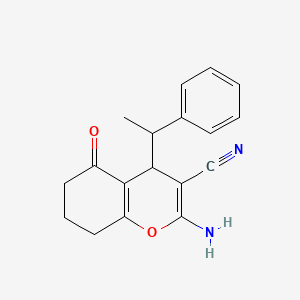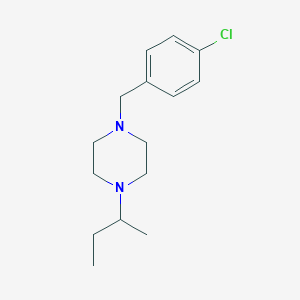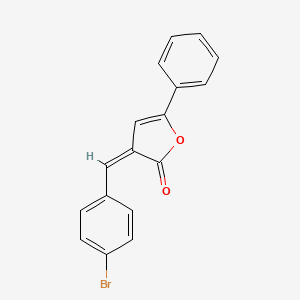
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as AOTC, is a chemical compound with potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of novel drugs and therapeutic agents. In
科学的研究の応用
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
作用機序
The mechanism of action of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not yet fully understood. However, it has been proposed that 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition could be useful in the treatment of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which could lead to the death of cancer cells. 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, which could be useful in the treatment of inflammatory disorders. Additionally, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potential as a lead compound for the development of novel drugs. Its unique structure and properties make it a promising candidate for the development of drugs with improved efficacy and fewer side effects. However, there are also limitations to the use of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments. Its synthesis can be challenging and requires expertise in organic chemistry. Additionally, its mechanism of action is not yet fully understood, which could make it difficult to develop drugs based on 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
将来の方向性
There are several future directions for research on 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to optimize the synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and improve its properties as a lead compound for drug development.
Conclusion:
In conclusion, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound with potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of novel drugs and therapeutic agents. The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be challenging, but its potential benefits make it a worthwhile area of research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a multistep process involving the reaction of various reagents and catalysts. One of the most commonly used methods involves the condensation of 4-hydroxycoumarin with benzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to further reactions with various other reagents to yield 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be challenging and requires expertise in organic chemistry.
特性
IUPAC Name |
2-amino-5-oxo-4-(1-phenylethyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(12-6-3-2-4-7-12)16-13(10-19)18(20)22-15-9-5-8-14(21)17(15)16/h2-4,6-7,11,16H,5,8-9,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPYAYQWMTWWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)


![1-[2-(1-adamantyl)ethoxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5123163.png)


![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)

![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)
![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)